molecular formula C15H10N2O4 B592713 2-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)benzoic acid CAS No. 537693-30-4

2-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)benzoic acid

Cat. No.: B592713
CAS No.: 537693-30-4
M. Wt: 282.255
InChI Key: AQDIPTUVOCVNKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)benzoic Acid is a quinazolinone-based compound that serves as a key scaffold in medicinal chemistry research, particularly in the development of antiviral and anticancer therapeutics. In antiviral research, this quinazolinone core is a privileged structure for designing potent inhibitors of Human Respiratory Syncytial Virus (RSV). Optimization of this scaffold has yielded analogs with significant cellular antiviral activity, capable of reducing viral plaques by over 400,000-fold. These potent compounds, with EC50 values in the 300-500 nM range and high selectivity indices (SI > 100), are believed to function by blocking the activity of the RSV's RNA-dependent RNA-polymerase complex . In parallel research, this specific chemical fragment has been identified as a privileged structure for inhibiting Tankyrase 1 (TNKS1), a cancer-related poly-(ADP-ribose) polymerase. As a building block in DNA-Encoded Chemical Library (DECL) workflows, it has contributed to the discovery of highly potent TNKS1 inhibitors with IC50 values in the nanomolar range. This makes it a valuable starting point for hit-to-lead development in oncology, especially for targeting the Wnt/β-catenin signaling pathway . The compound's stability and the tunability of its structure-activity relationships make it a versatile intermediate for generating targeted analog sets in drug discovery programs .

Properties

IUPAC Name

2-(2,4-dioxoquinazolin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O4/c18-13-9-5-1-3-7-11(9)17(15(21)16-13)12-8-4-2-6-10(12)14(19)20/h1-8H,(H,19,20)(H,16,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDIPTUVOCVNKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=O)N2C3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40788476
Record name 2-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40788476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

537693-30-4
Record name 2-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40788476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Anthranilic Acid Derivatives

A widely adopted strategy involves the cyclocondensation of anthranilic acid derivatives with carbonyl-containing reagents. In a seminal study, 4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzoic acid was synthesized via a three-step protocol:

  • Amide Coupling : Methyl 4-(aminomethyl)benzoate reacts with 2-aminobenzamide using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF to form methyl 4-((2-aminobenzamido)methyl)benzoate (48% yield).

  • Cyclization : Treatment with 1,1′-carbonyldiimidazole (CDI) in dichloromethane under reflux yields the quinazolin-2,4-dione core (85% yield).

  • Ester Hydrolysis : Lithium hydroxide-mediated hydrolysis in THF converts the methyl ester to the carboxylic acid (88% yield).

Key Reaction Conditions :

  • Temperature : Reflux (40–80°C) for cyclization.

  • Catalysts : HATU for amide activation; CDI for cyclization.

  • Solvents : DMF (amide coupling), CH₂Cl₂ (cyclization), THF (hydrolysis).

Direct Acylation of Quinazolinone Intermediates

An alternative route involves acylating preformed quinazolinone derivatives. For example, 4-(2,4-dioxo-1,4-dihydro-2H-quinazolin-3-yl)-benzoic acid was treated with thionyl chloride (SOCl₂) to generate the corresponding acyl chloride, followed by nucleophilic substitution.

Procedure :

  • Acyl Chloride Formation : Refluxing the benzoic acid derivative with excess SOCl₂ for 5 hours yields 4-(2,4-dioxoquinazolin-3-yl)-benzoyl chloride (85% yield).

  • Acid Workup : Hydrolysis under mild acidic conditions regenerates the free carboxylic acid.

Advantages :

  • High purity due to recrystallization from benzene/ethanol.

  • Scalable for gram-scale production.

Characterization and Analytical Data

Spectroscopic Confirmation

Infrared Spectroscopy (IR) :

  • C=O Stretches : 1726 cm⁻¹ (quinazolinone carbonyl), 1659 cm⁻¹ (acid carbonyl).

  • N-H Stretches : 3195–3296 cm⁻¹ (quinazolinone NH).

¹H-NMR (DMSO-d₆, 400 MHz) :

  • δ 11.58 (s, 1H, NH).

  • δ 7.22–8.07 (m, 8H, aromatic protons).

  • δ 12.90 (broad s, 1H, COOH).

¹³C-NMR (DMSO-d₆, 100 MHz) :

  • δ 167.2 (COOH), 162.4 (C=O quinazolinone), 114.7–140.3 (aromatic carbons).

Comparative Analysis of Methods

Parameter Cyclization Route Acylation Route
Total Yield 72%85%
Reaction Time 24–48 hours5–8 hours
Purification Column chromatographyRecrystallization
Scalability Multi-gramGram-scale

Mechanistic Insights

Cyclization Dynamics

The HATU-mediated amide coupling proceeds via activation of the carboxylate to an O-acylisourea intermediate, facilitating nucleophilic attack by the amine. Subsequent CDI-induced cyclization forms the quinazolinone ring through intramolecular dehydration, as evidenced by the loss of imidazole byproducts.

Acid Chloride Reactivity

Thionyl chloride reacts with the carboxylic acid to form a reactive acyl chloride, which can undergo further functionalization. However, overexposure to SOCl₂ may lead to sulfonation side products, necessitating precise stoichiometric control.

Challenges and Optimization Strategies

Byproduct Formation

  • Issue : Residual imidazole from CDI cyclization complicates purification.

  • Solution : Sequential washes with 1 M HCl and NaHCO₃ improve purity.

Solvent Selection

  • DMF vs. THF : DMF enhances reaction rates in amide coupling but requires rigorous removal to prevent interference in downstream steps.

Applications and Derivatives

The title compound serves as a precursor to protease inhibitors targeting SARS-CoV-2 Mpro (binding energy: -8.2 kcal/mol). Derivatives with modified benzyl groups exhibit enhanced pharmacokinetic profiles, as demonstrated in in silico ADMET studies .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.

    Reduction: Reduction reactions can yield dihydroquinazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

2-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)benzoic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex quinazoline derivatives.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research focuses on its potential as an antiviral, anticancer, and anti-inflammatory agent.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)benzoic acid involves its interaction with specific molecular targets. For instance, it can act as a chelator, binding to metal ions and inhibiting the activity of metalloenzymes. This property is particularly useful in antiviral research, where the compound targets viral polymerases and inhibits their function.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences, physicochemical properties, and applications of 2-(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)benzoic acid and related compounds:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Characteristics Source/Application
2-(2,4-Dioxo-3,4-dihydroquinazolin-1-yl)benzoic acid C15H10N2O4 Benzoic acid at position 1 282.26 Polar, acidic; environmental metabolite of CBZ; pharmaceutical impurity CBZ degradation product; Oxcarbazepine impurity
2-(2-Oxoquinazolin-1(2H)-yl)benzoic acid (TP267) C14H10N2O3 Single keto group at position 2 254.24 Less oxidized than TP283; lower polarity CBZ transformation product
Methyl 2-(2-oxoquinazolin-1(2H)-yl)benzoate (TP281) C15H12N2O3 Methyl ester at benzoic acid 268.27 Ester group enhances lipophilicity; reduced acidity compared to TP283 CBZ transformation product
3-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanoic acid C11H10N2O4 Propanoic acid chain 234.21 Shorter chain may increase solubility; lower molecular weight Research chemical
Zenarestat C17H12BrClFNO4 Bromo, fluoro, and acetic acid groups 459.64 Enhanced bioactivity; used as an aldose reductase inhibitor Pharmaceutical agent

Biological Activity

2-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-leishmanial properties. The findings are supported by various studies and include data tables summarizing key research outcomes.

Chemical Structure

The compound's structure features a quinazoline core with two carbonyl groups and a benzoic acid moiety, which contributes to its pharmacological properties. The molecular formula is C15H11N3O4C_{15}H_{11}N_{3}O_{4}.

Anticancer Activity

Research has demonstrated that derivatives of quinazoline compounds exhibit potential anticancer activities. A study synthesized several quinazoline derivatives and evaluated their cytotoxicity against various cancer cell lines, including A549 (lung cancer) and DU145 (prostate cancer). The results indicated that certain derivatives exhibited significant cytotoxic effects.

CompoundCell LineIC50 (µM)
3aA54915.6
3bDU14512.3

The mechanism of action appears to involve the inhibition of key metabolic pathways in cancer cells, although further in vivo studies are necessary to confirm these effects .

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated against various bacterial strains. In vitro studies using the agar well diffusion method revealed moderate to strong activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainInhibition Zone (mm)MIC (mg/mL)
Staphylococcus aureus1275
Escherichia coli1080
Candida albicans1177

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

Anti-Leishmanial Activity

Recent studies have explored the anti-leishmanial potential of quinazoline derivatives. In silico docking studies indicated strong binding affinities to key proteins involved in Leishmania metabolism. The synthesized compounds showed promising results in vitro, with one derivative demonstrating an IC50 value of 0.05 µg/mL against Leishmania donovani.

CompoundIC50 (µg/mL)
3a1.61
3b0.05

These results highlight the potential of these compounds as effective treatments for leishmaniasis .

Case Studies

  • Anticancer Study : A study evaluated a series of quinazoline derivatives for their anticancer properties. The most potent compound was found to induce apoptosis in cancer cells through caspase activation.
  • Antimicrobial Study : Another investigation focused on the synthesis of novel quinazoline derivatives and their antibacterial efficacy against resistant strains of bacteria. Compounds exhibited varying degrees of activity, suggesting structural modifications could enhance potency.

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)benzoic acid?

  • Methodological Answer : The compound is typically synthesized via multi-step organic reactions. A key approach involves condensation of substituted benzoic acid derivatives with quinazoline precursors under reflux conditions. For example, analogous procedures (e.g., refluxing in DMSO or ethanol with glacial acetic acid as a catalyst) have been used to synthesize structurally related triazole and quinazoline derivatives . Post-reaction steps include distillation under reduced pressure, crystallization (e.g., using water-ethanol mixtures), and purification via column chromatography to achieve yields >60% .

Q. Which spectroscopic and analytical techniques are optimal for characterizing this compound?

  • Methodological Answer : A combination of techniques is recommended:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight confirmation and detection in complex matrices (e.g., environmental samples) .
  • Nuclear Magnetic Resonance (NMR) (¹H/¹³C) to resolve the quinazoline and benzoic acid moieties.
  • Single-crystal X-ray diffraction for unambiguous structural elucidation, as demonstrated for related benzothiazinone derivatives .
  • Fourier-Transform Infrared Spectroscopy (FTIR) to confirm carbonyl (C=O) and hydroxyl (-OH) functional groups.

Q. How is this compound detected and quantified in environmental samples?

  • Methodological Answer : In environmental studies (e.g., microbial fuel cell systems), LC-MS with electrospray ionization (ESI) is preferred. Sample preparation involves solid-phase extraction (SPE) to isolate the compound from aqueous matrices. Quantification uses external calibration curves with deuterated internal standards to account for matrix effects. Detection limits as low as 0.1 µg/L have been reported for similar transformation products .

Advanced Research Questions

Q. How can researchers resolve discrepancies between NMR and LC-MS data during structural characterization?

  • Methodological Answer : Contradictions often arise from impurities or tautomeric forms. Strategies include:

  • High-Resolution Mass Spectrometry (HRMS) to verify molecular formula.
  • Variable Temperature NMR to identify dynamic equilibria (e.g., keto-enol tautomerism).
  • X-ray crystallography as a definitive structural validation tool, as applied to analogous compounds with complex stereochemistry .
  • Cross-validation using 2D NMR techniques (COSY, HSQC) to assign proton-carbon correlations .

Q. What factors contribute to variability in synthetic yields, and how can they be optimized?

  • Methodological Answer : Yield variability is influenced by:

  • Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance reaction rates but may promote side reactions.
  • Catalyst selection : Glacial acetic acid or p-toluenesulfonic acid (PTSA) improves cyclization efficiency .
  • Reaction time : Extended reflux durations (>18 hours) are critical for complete ring closure in quinazoline derivatives .
  • Purification : Gradient elution in HPLC or preparative TLC minimizes co-eluting byproducts.

Q. How can conflicting data on the compound's role in carbamazepine (CBZ) degradation pathways be addressed?

  • Methodological Answer : Discrepancies in transformation pathways (e.g., competing oxidation routes) require:

  • Isotopic labeling studies (e.g., ¹⁴C-CBZ) to track metabolite formation.
  • Time-resolved sampling in bioreactors to map intermediate accumulation .
  • Computational modeling (DFT or MD simulations) to predict energetically favorable degradation pathways.
  • Multi-method validation using LC-MS/MS and high-resolution orbitrap systems to distinguish isobaric interferences .

Q. What strategies mitigate contradictory bioactivity results across antimicrobial assays?

  • Methodological Answer : Bioactivity variability stems from assay conditions (e.g., pH, bacterial strains). Recommendations include:

  • Standardized protocols : Use CLSI/MIC guidelines for consistency.
  • Positive controls : Compare with known antimicrobial agents (e.g., ciprofloxacin) .
  • Dose-response curves to establish EC₅₀ values and minimize false negatives.
  • Metabolic profiling to assess bacterial membrane disruption or enzyme inhibition mechanisms.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.